Ethyl 2-(2,5-dimethyl-1H-pyrrol-3-yl)acetate
Description
Properties
Molecular Formula |
C10H15NO2 |
|---|---|
Molecular Weight |
181.23 g/mol |
IUPAC Name |
ethyl 2-(2,5-dimethyl-1H-pyrrol-3-yl)acetate |
InChI |
InChI=1S/C10H15NO2/c1-4-13-10(12)6-9-5-7(2)11-8(9)3/h5,11H,4,6H2,1-3H3 |
InChI Key |
VFEXNIVOTPJFGB-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CC1=C(NC(=C1)C)C |
Origin of Product |
United States |
Preparation Methods
Reaction Conditions and Optimization
-
Step 1 (Pyrrole Formation): 2,5-Hexanedione (1.0 equiv) and glycine (1.2 equiv) are refluxed in acetic acid at 120°C for 6–8 hours. The reaction proceeds via cyclocondensation, forming the pyrrole nucleus with a carboxylic acid side chain.
-
Step 2 (Esterification): The crude acid is dissolved in ethanol, and concentrated sulfuric acid (0.1 equiv) is added. The mixture is refluxed for 4 hours, achieving esterification yields of 75–85%.
Table 1: Paal-Knorr/Esterification Method Parameters
| Parameter | Step 1 (Pyrrole) | Step 2 (Ester) |
|---|---|---|
| Temperature (°C) | 120 | 78 (reflux) |
| Time (hours) | 6–8 | 4 |
| Yield (%) | 70–75 | 75–85 |
| Key Reagent | Glycine | Ethanol/H2SO4 |
This method is favored for its scalability and minimal byproducts. However, the use of glycine limits side-chain variability, necessitating alternative approaches for structurally diverse analogs.
Alkylation of Pyrrole Esters
Alkylation strategies enable direct functionalization of pre-formed pyrrole esters. A general protocol involves reacting ethyl 3,5-dimethyl-1H-pyrrole-2-carboxylate with ethyl bromoacetate in dimethyl sulfoxide (DMSO) under basic conditions.
Mechanistic Insights
The pyrrole’s nucleophilic C-3 position attacks the electrophilic carbon of ethyl bromoacetate, facilitated by a base such as potassium carbonate. The reaction proceeds at 80°C for 12 hours, yielding this compound in 65–80% yield after column chromatography.
Table 2: Alkylation Reaction Optimization
| Condition | Optimal Range | Impact on Yield |
|---|---|---|
| Solvent | DMSO | Maximizes solubility of intermediates |
| Temperature (°C) | 80 | Balances rate and decomposition |
| Base | K2CO3 | Neutralizes HBr, drives reaction |
| Reaction Time (h) | 12 | Completes nucleophilic substitution |
This method offers regioselectivity at the pyrrole’s C-3 position but requires stringent anhydrous conditions to prevent hydrolysis of the ester group.
Ethyl cyanoacetate serves as a bifunctional reagent in pyrrole synthesis, enabling both ring formation and side-chain introduction. A modified Hantzsch pyrrole synthesis involves condensing 2,5-hexanedione with ethyl cyanoacetate in the presence of ammonium acetate.
Key Steps
Table 3: Condensation Method Performance
| Parameter | Value |
|---|---|
| Cyclocondensation Yield | 60–70% |
| Decarboxylation Yield | 80–85% |
| Total Yield | 48–60% |
While this route avoids toxic catalysts, the multi-step process and moderate yields limit industrial applicability.
Solvent-Free Thermal Methods
Recent patents describe solvent-free synthesis of pyrrole derivatives, emphasizing environmental sustainability. A two-stage protocol converts serinol and 2,5-hexanedione into this compound via intermediate tricyclic compounds.
Process Overview
Table 4: Solvent-Free Method Metrics
| Metric | Stage 1 | Stage 2 |
|---|---|---|
| Temperature (°C) | 150 | 180 |
| Time (hours) | 2 | 1 |
| Yield (%) | 85 | 90 |
This approach achieves a combined yield of 76.5% and eliminates solvent waste, aligning with green chemistry principles.
Comparative Analysis of Methods
Table 5: Method Comparison
| Method | Yield (%) | Advantages | Limitations |
|---|---|---|---|
| Paal-Knorr/Esterification | 75–85 | Scalable, high purity | Limited side-chain diversity |
| Alkylation | 65–80 | Regioselective, modular | Sensitive to moisture |
| Condensation | 48–60 | No toxic catalysts | Multi-step, moderate yields |
| Solvent-Free | 76.5 | Environmentally friendly, rapid | High energy input |
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-(2,5-dimethyl-1H-pyrrol-3-yl)acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrrole derivatives with different functional groups.
Reduction: Reduction reactions can convert the ester group to an alcohol or other reduced forms.
Substitution: Electrophilic substitution reactions can occur at the pyrrole ring, introducing different substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Electrophilic reagents like halogens (Cl₂, Br₂) or nitrating agents (HNO₃) are commonly used.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids or ketones, while reduction can produce alcohols .
Scientific Research Applications
Chemistry
Ethyl 2-(2,5-dimethyl-1H-pyrrol-3-yl)acetate serves as an intermediate in the synthesis of more complex organic molecules. Its unique structure allows for various chemical transformations, including oxidation and reduction reactions. For instance:
- Oxidation can yield sulfoxides or sulfones.
- Reduction can convert carbonyl groups into alcohols.
- Substitution reactions can lead to different ester derivatives depending on the nucleophile used.
Biology
In biological research, this compound has been investigated for its antimicrobial and anticancer properties. A study highlighted that derivatives of 2,5-dimethylpyrroles exhibited significant activity against Mycobacterium tuberculosis, demonstrating low cytotoxicity against mammalian cells while effectively inhibiting bacterial growth .
Medicine
The compound's potential in drug development is notable due to its structural features that allow it to interact with specific biological targets. It has been explored for its ability to inhibit cellular enzymes and proteins, which could lead to therapeutic applications in treating diseases such as cancer .
Case Study 1: Antitubercular Activity
Research conducted on new derivatives of 2,5-dimethylpyrroles showed promising results against M. tuberculosis, with several compounds achieving a minimum inhibitory concentration (MIC90) below 1 µg/mL. These findings suggest that modifications to the pyrrole scaffold can enhance biological activity while maintaining low toxicity levels .
Case Study 2: Anticancer Agents
Another study focused on synthesizing pyrrole derivatives as potential anticancer agents. The results indicated that certain derivatives could inhibit tubulin polymerization and suppress cancer cell growth at nanomolar concentrations, highlighting their potential as effective anticancer treatments .
Mechanism of Action
The mechanism of action of Ethyl 2-(2,5-dimethyl-1H-pyrrol-3-yl)acetate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and are still under investigation .
Comparison with Similar Compounds
Heterocyclic Core Variations
- Pyrrole vs. Imidazole Derivatives :
Ethyl 2-(2,5-dimethyl-1H-pyrrol-3-yl)acetate contains a pyrrole ring, which is less aromatic than imidazole due to having one nitrogen atom instead of two. Imidazole derivatives, such as Ethyl 2-(2,5-diphenyl-1H-imidazole-4-yl)acetate (, Figure 1A), exhibit stronger hydrogen-bonding capabilities and higher basicity, which can enhance interactions with biological targets .
Substituent Effects
- Methyl vs. Aryl/Halogenated Groups :
The target compound’s 2,5-dimethylpyrrole moiety provides electron-donating methyl groups, contrasting with halogenated or aryl-substituted analogs like Ethyl 2-[5-(4-chlorophenyl)-2-phenyl-1H-imidazol-4-yl] acetate (, Figure 1C). Electron-withdrawing groups (e.g., Cl, Br, CF₃) in imidazole derivatives increase polarity and may alter reactivity or binding affinity .
Functional Group Variations
- Ester vs. Carboxylic Acid/Salt: Compared to 2-(2,5-dimethylpyrrol-1-yl)acetic acid (CAS 109960-17-0, LogP = 1.19) and its potassium salt (CID 82490406), the ethyl ester form is more lipophilic (estimated LogP ~2.0), enhancing membrane permeability but reducing water solubility . The potassium salt’s carboxylate group (C8H10KNO2) confers high aqueous solubility, making it suitable for ionic environments .
Physicochemical Properties
Molecular Weight and Solubility
| Compound Name | Molecular Formula | Molecular Weight | LogP | Key Functional Groups |
|---|---|---|---|---|
| This compound* | C10H15NO2 | ~181.23 | ~2.0 | Ethyl ester, pyrrole ring |
| 2-(2,5-dimethylpyrrol-1-yl)acetic acid | C8H11NO2 | 153.18 | 1.19 | Carboxylic acid, pyrrole |
| Potassium salt of above acid | C8H10KNO2 | 191.27 | N/A | Carboxylate salt, pyrrole |
| Ethyl 2-(2,5-diphenyl-1H-imidazole-4-yl)acetate | C19H18N2O2 | 306.36 | ~3.5 | Imidazole, phenyl groups |
*Estimated based on structural analogs.
- Boiling Point and Stability :
The acetic acid analog () has a boiling point of 307.9°C, while the ethyl ester’s boiling point is expected to be lower due to reduced polarity. The ester group’s hydrolytic sensitivity contrasts with the stability of the potassium salt in aqueous media .
Stability and Reactivity
- Ester Hydrolysis : The ethyl ester may hydrolyze to the carboxylic acid under acidic/basic conditions, akin to the conversion observed in .
- Thioether vs. Ester Reactivity : Ethyl 2-((2-(2,5-dimethyl-1H-pyrrol-3-yl)-2-oxoethyl)thio)acetate (CAS 1152952-49-2, ) contains a thioether linkage, which is prone to oxidation compared to the target compound’s ester group .
Biological Activity
Ethyl 2-(2,5-dimethyl-1H-pyrrol-3-yl)acetate is a compound of increasing interest in medicinal chemistry due to its unique structural features and potential biological activities. This article will explore its biological activity, focusing on antimicrobial and anticancer properties, along with relevant research findings and case studies.
Chemical Structure
The compound is characterized by a pyrrole ring substituted at the 3-position with a 2,5-dimethyl group and an ethyl acetate moiety. Its molecular formula is . The presence of the pyrrole structure is significant, as it is known to confer various biological activities.
1. Antimicrobial Properties
Research indicates that certain pyrrole derivatives, including this compound, exhibit significant antimicrobial activity against a range of pathogens. The mechanism of action often involves the disruption of bacterial cell membranes or interference with metabolic processes.
| Compound | Activity | Reference |
|---|---|---|
| This compound | Antimicrobial | |
| Methyl 2,5-dimethylpyrrole | Antimicrobial | |
| Ethyl 4-(methylthio)-3-pyridinecarboxylate | Antiviral |
2. Anticancer Activity
This compound has shown potential as an anticancer agent. Studies have demonstrated its ability to inhibit cancer cell growth through various mechanisms, including the inhibition of tubulin polymerization and interference with key signaling pathways.
Case Study: Tubulin Polymerization Inhibition
In a study involving new pyrrole derivatives, compounds similar to this compound were synthesized and evaluated for their ability to inhibit tubulin polymerization. The results indicated that these compounds could effectively bind to tubulin and inhibit cancer cell growth at nanomolar concentrations .
Case Study: Dihydrofolate Reductase Inhibition
Another investigation focused on the synthesis of hydrazide analogs derived from pyrrole structures. These compounds exhibited strong inhibition of dihydrofolate reductase (DHFR), an essential enzyme in cancer metabolism. The docking studies suggested favorable interactions between these compounds and the enzyme's active site .
The biological activities of this compound can be attributed to several mechanisms:
- Membrane Disruption : The compound's hydrophobic nature allows it to integrate into microbial membranes, leading to cell lysis.
- Enzyme Inhibition : By binding to critical enzymes like DHFR or tubulin, it disrupts essential cellular processes required for proliferation.
Synthesis and Modification
The synthesis of this compound can be achieved through various methods involving the condensation of appropriate precursors followed by cyclization to form the pyrrole ring. Modifications to the pyrrole structure can significantly affect its biological activity.
Q & A
Basic Research Questions
Q. What are common synthetic routes for preparing ethyl 2-(2,5-dimethyl-1H-pyrrol-3-yl)acetate, and how are intermediates characterized?
- Methodological Answer : A typical synthesis involves coupling a pyrrole derivative (e.g., 2,5-dimethyl-1H-pyrrole) with an activated acetate ester via nucleophilic substitution or Friedel-Crafts alkylation. Intermediates are characterized using -NMR (e.g., δ 2.14 ppm for methyl groups on pyrrole ) and IR spectroscopy (e.g., 1752 cm for ester carbonyl stretches ). Reaction progress can be monitored via TLC with UV visualization.
Q. How can X-ray crystallography confirm the molecular structure of this compound?
- Methodological Answer : Single-crystal X-ray diffraction (SCXRD) is used to resolve the structure. Data collection at 293 K with Mo-Kα radiation (λ = 0.71073 Å) and refinement via SHELXL provides bond lengths (e.g., mean C–C bond = 0.004 Å ) and torsion angles. Overlapping ethyl groups in the crystal lattice may require disorder modeling (occupancy ratios: 0.686/0.314 ).
Q. What spectroscopic techniques are essential for verifying purity and functional groups?
- Methodological Answer :
- GC-MS : Retention time and molecular ion peaks (e.g., m/z 153.079 for related pyrrole-acetic acid derivatives ).
- NMR : -NMR detects pyrrole protons (δ 5.71 ppm ) and ester methyl groups (δ 1.2–1.4 ppm).
- IR : Confirms ester carbonyl (1700–1750 cm) and pyrrole C–N stretches (1450–1500 cm) .
Advanced Research Questions
Q. How can reaction conditions be optimized for high-yield synthesis of this compound?
- Methodological Answer : Use design of experiments (DoE) to vary parameters:
- Catalysts : Lewis acids (e.g., ZnCl) for Friedel-Crafts reactions.
- Solvents : Polar aprotic solvents (e.g., DMF) enhance electrophilicity.
- Temperature : 60–80°C minimizes side reactions (e.g., ester hydrolysis).
- Monitoring : In-situ FTIR tracks carbonyl intermediates .
Q. How are structural contradictions resolved between SCXRD data and computational models?
- Methodological Answer : Discrepancies in bond lengths or angles (e.g., C–C vs. DFT-predicted values) are addressed by:
- Refinement : Using anisotropic displacement parameters in SHELXL .
- Validation : Tools like PLATON check for π-π interactions (center-to-center distance = 3.814 Å ) or hydrogen bonds (C–H⋯O, 2.2–2.5 Å ).
Q. What strategies mitigate spectral overlap in -NMR analysis of pyrrole derivatives?
- Methodological Answer :
- Decoupling experiments : Suppress coupling between pyrrole protons and adjacent groups.
- 2D NMR : COSY and HSQC correlate protons (e.g., δ 5.25 ppm H-3 with δ 5.14 ppm H-4 in azetidinone derivatives ).
- Solvent selection : Deuterated DMSO resolves broad peaks from exchangeable NH protons.
Q. How is the bioactivity of this compound evaluated in preclinical models?
- Methodological Answer :
- In vitro assays : Test cytotoxicity via MTT on cancer cell lines (IC determination).
- In vivo models : Zebrafish embryos assess developmental toxicity (e.g., EC = 0.2% ethyl acetate ).
- Target prediction : Molecular docking against enzymes (e.g., cyclooxygenase) using PubChem data .
Data Analysis and Validation
Q. How are crystallographic data validated for publication?
- Methodological Answer :
- R factors : Ensure < 0.05 (e.g., ) and < 0.15.
- Residual density : Electron density maps should show no peaks > 1 e/Å.
- CIF validation : Check using checkCIF/PLATON for symmetry errors .
Q. What statistical methods resolve contradictions in biological replicate data?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

